molecular formula C8H10O2 B14343189 2-Methyl-2-(prop-1-yn-1-yl)cyclopropane-1-carboxylic acid CAS No. 93167-80-7

2-Methyl-2-(prop-1-yn-1-yl)cyclopropane-1-carboxylic acid

Cat. No.: B14343189
CAS No.: 93167-80-7
M. Wt: 138.16 g/mol
InChI Key: RUOFDARIUILEJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-2-(prop-1-yn-1-yl)cyclopropane-1-carboxylic acid is an organic compound that belongs to the class of cyclopropane carboxylic acids. This compound is characterized by a cyclopropane ring substituted with a methyl group and a propynyl group, along with a carboxylic acid functional group. The unique structure of this compound makes it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-(prop-1-yn-1-yl)cyclopropane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclopropanation of an appropriate alkyne precursor using a cyclopropanation reagent such as diazomethane or a transition metal catalyst. The reaction conditions typically require a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The process may include the use of high-pressure reactors and automated control systems to maintain optimal reaction conditions and ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(prop-1-yn-1-yl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or alkanes.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group can be replaced by other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, room temperature.

    Reduction: Lithium aluminum hydride in ether, reflux conditions.

    Substitution: Thionyl chloride in dichloromethane, room temperature.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of acyl chlorides or other substituted derivatives.

Scientific Research Applications

2-Methyl-2-(prop-1-yn-1-yl)cyclopropane-1-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Methyl-2-(prop-1-yn-1-yl)cyclopropane-1-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and functional groups. The cyclopropane ring and the propynyl group play a crucial role in determining the compound’s reactivity and binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropane-1-carboxylic acid: Lacks the methyl and propynyl substituents, making it less sterically hindered and more reactive.

    2-Methylcyclopropane-1-carboxylic acid: Similar structure but without the propynyl group, leading to different reactivity and applications.

    2-(Prop-1-yn-1-yl)cyclopropane-1-carboxylic acid: Lacks the methyl group, affecting its steric and electronic properties.

Uniqueness

2-Methyl-2-(prop-1-yn-1-yl)cyclopropane-1-carboxylic acid is unique due to the presence of both the methyl and propynyl groups on the cyclopropane ring. This combination of substituents imparts distinct steric and electronic properties, making the compound valuable for specific synthetic and research applications.

Properties

CAS No.

93167-80-7

Molecular Formula

C8H10O2

Molecular Weight

138.16 g/mol

IUPAC Name

2-methyl-2-prop-1-ynylcyclopropane-1-carboxylic acid

InChI

InChI=1S/C8H10O2/c1-3-4-8(2)5-6(8)7(9)10/h6H,5H2,1-2H3,(H,9,10)

InChI Key

RUOFDARIUILEJZ-UHFFFAOYSA-N

Canonical SMILES

CC#CC1(CC1C(=O)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.